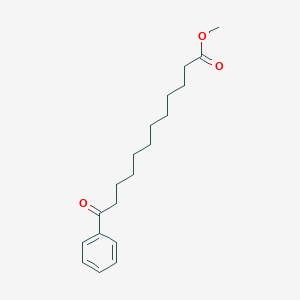

Methyl 12-oxo-12-phenyldodecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 12-oxo-12-phenyldodecanoate is a compound with the molecular formula C19H28O3 . It has an average mass of 304.424 Da .

Synthesis Analysis

The synthesis of Methyl 12-oxo-12-phenyldodecanoate can be achieved from Iodobenzene and carbon monoxide and 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester . Additionally, it has been found that the yields of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazolate increase with rising water content in the reaction mixture .Molecular Structure Analysis

The molecular structure of Methyl 12-oxo-12-phenyldodecanoate is represented by the formula C19H28O3 .Chemical Reactions Analysis

Methyl 12-oxo-12-phenyldodecanoate may undergo a series of chemical reactions. For instance, it has been found that at low concentrations, water competes with 2-aminobenzoic acid ethyl ester in the nucleophilic addition reaction, reducing the yields of azepino [2,1- b ]quinazolinone and increasing the yields of 3H-azepinone .Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate, a compound related to Methyl 12-oxo-12-phenyldodecanoate, was synthesized through acid-catalyzed cyclization and characterized for its spectroscopic properties. This study highlights the importance of phenyl-substituted fatty esters in organic synthesis and material science (Lie Ken Jie & Wong, 2006).

Biotechnological Applications

- In biotechnological research, related compounds to Methyl 12-oxo-12-phenyldodecanoate are explored for the production of bio-based polymers. For instance, the synthesis of nylon 12 and nylon 13 precursors from methyl oleate demonstrates the potential of such compounds in developing renewable materials (Abel et al., 2014).

Chemical Recycling of Plastics

- The chemical recycling of polyamides to ω-hydroxy alkanoic acids indicates that derivatives of Methyl 12-oxo-12-phenyldodecanoate can be efficiently transformed into valuable chemical feedstocks. This process shows the application of such compounds in waste management and recycling (Kamimura et al., 2014).

Metal Ion Binding and Antioxidant Potential

- The metal ion binding activity of Methyl 12-amino-13-nitro-7-oxo dehydrodeisopropylabietate derivatives, related to the compound , was studied for their potential pharmacological applications as antioxidants. This research underscores the relevance of such compounds in medicinal chemistry and drug development (Wang et al., 2011).

Environmental Applications

- The photodegradation of pollutants like methyl orange by catalysts such as graphene oxide showcases the utility of Methyl 12-oxo-12-phenyldodecanoate and its derivatives in environmental cleanup and the treatment of wastewater (Robati et al., 2016).

Mécanisme D'action

While the specific mechanism of action for Methyl 12-oxo-12-phenyldodecanoate is not explicitly mentioned in the search results, related compounds such as 12-oxo-Phytodienoic acid (OPDA) have been found to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 12-oxo-12-phenyldodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXNWXOCUSENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299719 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104828-35-5 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)